6'-Fluoro-1'-methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one
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Overview
Description
6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one is a spirocyclic compound that features a unique structural motif combining a pyrrolidine ring and a quinazolinone moiety
Preparation Methods
The synthesis of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can be achieved through multi-component reactions. One such method involves the use of microdroplets and thin films to accelerate the reaction . The deposition method and mild heating are crucial factors for product formation. Additionally, the catalytic asymmetric three-component 1,3-dipolar cycloaddition of 3-amino oxindoles with aldehydes and nitroolefins under the catalysis of a chiral phosphoric acid provides a facile approach to synthesize spiro[pyrrolidine-2,3’-oxindoles] in high yields with excellent diastereo- and enantioselectivities under mild conditions .
Chemical Reactions Analysis
6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in radical trifluoromethylation reactions, which are significant in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group plays an increasingly important role in these fields, and recent advances in trifluoromethylation of carbon-centered radical intermediates have been documented .
Scientific Research Applications
This compound has diverse applications in scientific research. It is used in the development of novel synthetic strategies to form new chemical entities in a stereoselective manner, which is a significant objective in organic and medicinal chemistry . The compound’s unique structure makes it valuable as an intermediate or final product in total synthesis and as a model compound for the development of enantioselective catalytic methodologies . Additionally, the acceleration of multi-component reactions in microdroplets and thin films has been demonstrated, highlighting its potential in efficient molecule assembly .
Mechanism of Action
The mechanism of action of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one involves the formation of key intermediates through tandem reactions. Hydrogen bonding plays a significant role in flattening the energy barrier at the air–liquid interface, facilitating the reaction . The compound’s effects are exerted through its interaction with molecular targets and pathways involved in the reaction mechanism.
Comparison with Similar Compounds
6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one can be compared with other spirocyclic compounds such as spiro[pyrrolidine-2,3’-oxindoles]. These compounds share similar structural motifs but differ in their specific functional groups and applications . The uniqueness of 6’-Fluoro-1’-methyl-1’H-spiro[pyrrolidine-3,2’-quinazolin]-4’(3’H)-one lies in its fluorine and methyl substitutions, which impart distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H14FN3O |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
6-fluoro-1-methylspiro[3H-quinazoline-2,3'-pyrrolidine]-4-one |
InChI |
InChI=1S/C12H14FN3O/c1-16-10-3-2-8(13)6-9(10)11(17)15-12(16)4-5-14-7-12/h2-3,6,14H,4-5,7H2,1H3,(H,15,17) |
InChI Key |
YDAXYNXSIUJHPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=O)NC13CCNC3 |
Origin of Product |
United States |
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